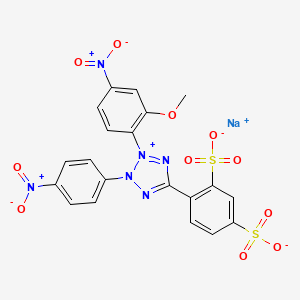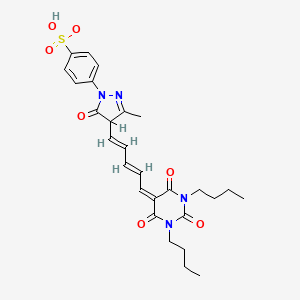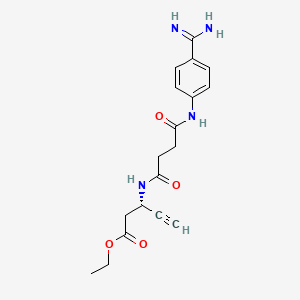
Xemilofiban
Übersicht
Beschreibung
Xemilofiban ist ein Glycoprotein-IIb/IIIa-Antagonist, der als oral verfügbares Prodrug eines nicht-peptidischen Mimetikums des Tetrapeptids RGDF vorliegt. Er wird in den aktiven Metaboliten SC 54701 umgewandelt. Diese Verbindung wurde ursprünglich zur Behandlung von Thrombosen bei Patienten mit instabiler Angina pectoris und akutem Myokardinfarkt entwickelt, die sich einer Angioplastie unterziehen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Xemilofiban umfasst die Herstellung seines aktiven Metaboliten SC 54701. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Tetrapeptid-Mimetikums: Dabei werden bestimmte Aminosäuren miteinander gekoppelt, um das Tetrapeptid-Rückgrat zu bilden.
Cyclisierung: Das lineare Tetrapeptid wird cyclisiert, um die mimetische Struktur zu bilden.
Funktionalisierung: Einführung von funktionellen Gruppen, um die Bindungsaffinität und Spezifität zum Glycoprotein-IIb/IIIa-Rezeptor zu verbessern.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:
Batch-Verfahren: Große Reaktoren werden verwendet, um die Synthese in Chargen durchzuführen.
Reinigung: Das Rohprodukt wird mit Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt.
Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen: Xemilofiban unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Es können verschiedene Substitutionsreaktionen auftreten, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Oxidationsstufen, reduzierte Formen und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Xemilofiban hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Glycoprotein-IIb/IIIa-Antagonisten verwendet.
Biologie: Untersucht werden seine Auswirkungen auf die Thrombozytenaggregation und Thrombusbildung.
Medizin: Erforscht wird sein Potenzial zur Behandlung von Herzkreislauf-Erkrankungen, insbesondere zur Vorbeugung von Thrombosen.
Industrie: Verwendet bei der Entwicklung von Medikamenten-elutierenden Stents zur Vorbeugung von In-Stent-Thrombosen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Bindung von Fibrinogen an den Glycoprotein-IIb/IIIa-Rezeptor auf Thrombozyten blockiert. Dies verhindert die Thrombozytenaggregation und Thrombusbildung. Der aktive Metabolit SC 54701 bindet mit hoher Affinität an den Rezeptor und hemmt den letzten gemeinsamen Weg der Thrombozytenaggregation .
Ähnliche Verbindungen:
Tirofiban: Ein weiterer Glycoprotein-IIb/IIIa-Antagonist, der zur Hemmung der Thrombozytenaggregation verwendet wird.
Eptifibatid: Ein zyklisches Heptapeptid, das die Thrombozytenaggregation durch Blockierung des Glycoprotein-IIb/IIIa-Rezeptors hemmt.
Abciximab: Ein monoklonaler Antikörper, der die Thrombozytenaggregation durch Bindung an den Glycoprotein-IIb/IIIa-Rezeptor hemmt.
Vergleich: this compound ist einzigartig in seiner oralen Verfügbarkeit und seiner Umwandlung in einen aktiven Metaboliten, SC 54701. Im Gegensatz zu Tirofiban und Eptifibatid, die intravenös verabreicht werden, kann this compound oral eingenommen werden, was es für Patienten bequemer macht. Zusätzlich unterscheidet sich seine nicht-peptidische Struktur von Abciximab, einem monoklonalen Antikörper .
Wirkmechanismus
Xemilofiban exerts its effects by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This prevents platelet aggregation and thrombus formation. The active metabolite, SC 54701, binds to the receptor with high affinity, inhibiting the final common pathway of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Tirofiban: Another glycoprotein IIb/IIIa antagonist used to prevent platelet aggregation.
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.
Abciximab: A monoclonal antibody that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.
Comparison: Xemilofiban is unique in its oral availability and its conversion to an active metabolite, SC 54701. Unlike tirofiban and eptifibatide, which are administered intravenously, this compound can be taken orally, making it more convenient for patients. Additionally, its non-peptide structure differentiates it from abciximab, which is a monoclonal antibody .
Eigenschaften
IUPAC Name |
ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCINJQZDFCSEL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164410 | |
| Record name | Xemilofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149820-74-6 | |
| Record name | Xemilofiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xemilofiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xemilofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XEMILOFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)
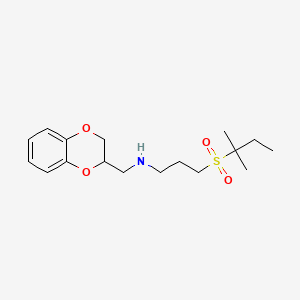

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)
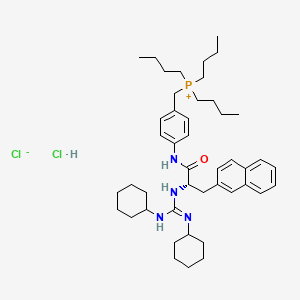

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)
![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)
![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B1684173.png)
